methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridazinone moiety, a chlorophenyl group, and a cyclopenta[b]thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Moiety: The synthesis begins with the preparation of 1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid through the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization.
Coupling Reaction: The pyridazinone intermediate is then coupled with methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Material Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s pyridazinone moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the chlorophenyl group enhances its binding affinity to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to the presence of the pyridazinone moiety, which imparts distinct biological activities and chemical reactivity. Its structural complexity and the combination of different functional groups make it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C20H16ClN3O4S |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
methyl 2-[[1-(3-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H16ClN3O4S/c1-28-20(27)16-13-6-3-7-15(13)29-19(16)22-18(26)17-14(25)8-9-24(23-17)12-5-2-4-11(21)10-12/h2,4-5,8-10H,3,6-7H2,1H3,(H,22,26) |
InChI Key |
QRVNFCZTSTVQQY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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